molecular formula C8H8F2O B1530124 2,5-Difluoro-3-methylanisole CAS No. 1806320-70-6

2,5-Difluoro-3-methylanisole

Cat. No.: B1530124
CAS No.: 1806320-70-6
M. Wt: 158.14 g/mol
InChI Key: GDYWPGPFUINXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-methylanisole is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to an anisole ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoro-3-methylanisole can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the fluorination of 3-methylanisole using a suitable fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes, often using continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agent and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-3-methylanisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Electrophilic aromatic substitution reactions are typical, with reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.

Scientific Research Applications

2,5-Difluoro-3-methylanisole is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

2,5-Difluoro-3-methylanisole is similar to other fluorinated anisoles, such as 3,5-difluoroanisole and 2,6-difluoroanisole. its unique substitution pattern gives it distinct chemical and physical properties. For instance, the presence of the methyl group at the 3-position influences its reactivity and binding affinity compared to its analogs.

Comparison with Similar Compounds

  • 3,5-Difluoroanisole

  • 2,6-Difluoroanisole

  • 2,4-Difluoroanisole

  • 3,4-Difluoroanisole

Properties

IUPAC Name

2,5-difluoro-1-methoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYWPGPFUINXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-3-methylanisole
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-3-methylanisole
Reactant of Route 3
Reactant of Route 3
2,5-Difluoro-3-methylanisole
Reactant of Route 4
Reactant of Route 4
2,5-Difluoro-3-methylanisole
Reactant of Route 5
Reactant of Route 5
2,5-Difluoro-3-methylanisole
Reactant of Route 6
Reactant of Route 6
2,5-Difluoro-3-methylanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.